molecular formula C30H32N4O B1617615 Cinprazole CAS No. 51493-19-7

Cinprazole

Cat. No.: B1617615
CAS No.: 51493-19-7
M. Wt: 464.6 g/mol
InChI Key: VIAYOUBFHWUVLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for cinprazole are not well-documented, likely due to its status as an investigational compound. standard practices in the pharmaceutical industry would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions

Cinprazole, like other benzimidazole derivatives, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions would depend on the desired transformation and the stability of the compound under those conditions .

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Cinprazole has several scientific research applications, including:

Mechanism of Action

Cinprazole exerts its effects primarily through its peripheral anti-acetylcholine action, which reduces gastric acid secretion. This action is likely mediated by its interaction with specific receptors or enzymes involved in the regulation of gastric acid production. The exact molecular targets and pathways involved are not fully elucidated but may include inhibition of the H+/K+ ATPase enzyme in gastric parietal cells .

Comparison with Similar Compounds

Similar Compounds

Cinprazole is similar to other benzimidazole derivatives, such as omeprazole, pantoprazole, and lansoprazole. These compounds also act as proton pump inhibitors and are used to treat acid-related diseases .

Uniqueness

What sets this compound apart from these similar compounds is its investigational status and unique chemical structure, which may confer distinct pharmacological properties. Unlike some of its counterparts, this compound has shown local anesthetic activity on rabbit cornea, which is not a common feature among proton pump inhibitors .

Conclusion

This compound is a promising investigational compound with notable gastric antisecretory and antiulcer activity Its unique chemical structure and pharmacological properties make it a valuable subject for further research in chemistry, biology, medicine, and industry

Properties

CAS No.

51493-19-7

Molecular Formula

C30H32N4O

Molecular Weight

464.6 g/mol

IUPAC Name

1-phenyl-3-[2-[[4-(3-phenylprop-2-enyl)piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one

InChI

InChI=1S/C30H32N4O/c35-29(26-13-5-2-6-14-26)17-19-34-28-16-8-7-15-27(28)31-30(34)24-33-22-20-32(21-23-33)18-9-12-25-10-3-1-4-11-25/h1-16H,17-24H2

InChI Key

VIAYOUBFHWUVLW-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3CCC(=O)C5=CC=CC=C5

51493-19-7

Origin of Product

United States

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